molecular formula C4H3BrClN3 B2636682 5-Bromo-6-chloropyridazin-4-amine CAS No. 1934905-24-4

5-Bromo-6-chloropyridazin-4-amine

Cat. No.: B2636682
CAS No.: 1934905-24-4
M. Wt: 208.44
InChI Key: UZOJBBFOEJTCGP-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyridazin-4-amine (CAS: 1934905-24-4) is a halogenated heterocyclic amine that serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry and drug discovery research . This compound, with the molecular formula C4H3BrClN3 and a molecular weight of 208.44 g/mol, is typically supplied with a purity of not less than 98% . Its structure features both bromo and chloro substituents on the pyridazine ring, which allow for sequential and selective functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This makes it a key precursor for constructing more complex molecules, particularly in the preparation of novel potent imidazo[1,2-b]pyridazine-based inhibitors for targets like PDE10a . As a solid, it should be stored refrigerated at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-chloropyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-3-2(7)1-8-9-4(3)6/h1H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOJBBFOEJTCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934905-24-4
Record name 5-bromo-6-chloropyridazin-4-amine
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Foundational & Exploratory

Elucidating the Scaffold: Structural Analysis of Polysubstituted Pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine core (1,2-diazine) is a "privileged scaffold" in modern drug discovery, serving as a bioisostere for phenyl rings and providing unique hydrogen-bonding capabilities in kinase inhibitors and anti-inflammatory agents.[1] However, the synthesis of polysubstituted pyridazines—particularly 3(2H)-pyridazinones—is plagued by regioselectivity challenges. The distinction between N1- vs. N2-alkylation and C-substitution patterns is frequently ambiguous by standard 1D NMR.

This technical guide outlines a rigorous structural elucidation protocol. It moves beyond basic characterization to a self-validating workflow utilizing 2D NMR (HMBC/NOESY) and X-ray crystallography to ensure scaffold integrity before biological screening.

The Regioselectivity Conundrum

In the synthesis of polysubstituted pyridazines, particularly from hydrazine precursors or via alkylation of pyridazinones, the formation of regioisomers is governed by the interplay of steric hindrance and electronic density (tautomerism).

The Core Challenge: N-Alkylation

The most common structural ambiguity arises during the alkylation of 6-substituted-3(2H)-pyridazinones. The lactam-lactim tautomerism allows for three potential products:

  • N2-alkylation (Thermodynamically favored in many conditions).

  • O-alkylation (Kinetic control, forming alkoxypyridazines).

  • N1-alkylation (Less common, often requires specific directing groups or steric forcing).[1]

Misassigning these isomers can lead to erroneous Structure-Activity Relationship (SAR) models.

Visualization: Synthetic Divergence

The following diagram illustrates the critical divergence point where structural validation is mandatory.

Pyridazine_Regioselectivity Figure 1: Divergent alkylation pathways requiring rigorous structural assignment. Precursor 6-Substituted-3(2H)-pyridazinone (Tautomeric Equilibrium) Reagent Alkyl Halide / Base Precursor->Reagent N2_Iso N2-Alkylated Isomer (Thermodynamic) Reagent->N2_Iso Major Path O_Iso O-Alkylated Isomer (Kinetic/Lactim) Reagent->O_Iso Minor Path N1_Iso N1-Alkylated Isomer (Steric/Electronic) Reagent->N1_Iso Rare Path

Figure 1: Divergent alkylation pathways requiring rigorous structural assignment.

Analytical Protocol: The NMR Triangulation Method

Reliance on 1H NMR chemical shifts alone is insufficient due to the anisotropic effects of the pyridazine ring, which can be subtle. The following protocol uses a "triangulation" approach: Coupling (HMBC) + Proximity (NOESY) + Chemical Environment (13C/15N) .

Step 1: 1H & 13C Diagnostic Shifts

While shifts vary by substituent, specific trends distinguish N-alkylation sites.[1]

Table 1: Diagnostic NMR Trends for Pyridazinone Regioisomers

FeatureN2-Alkylated (Target)O-Alkylated (Byproduct)Mechanistic Rationale
C3 Carbonyl (

)
158 - 162 ppm N/A (Becomes C-O)Retention of amide carbonyl character.
C3-O Carbon (

)
N/A163 - 168 ppm Deshielding due to aromatic C-O bond character.
H4/H5 Coupling (

)


Double bond character is more localized in the lactam (N2) form.
N-CH

Protons (

)
3.8 - 4.2 ppm N/A Diagnostic for N-alkylation.
O-CH

Protons (

)
N/A4.4 - 4.6 ppm Downfield shift due to oxygen electronegativity.
Step 2: The HMBC "Fingerprint" (The Validator)

This is the most critical step. You must establish connectivity across the heteroatoms.

  • Experiment: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • The Logic:

    • In N2-alkylation , the

      
      -CH
      
      
      
      protons will show a strong 3-bond correlation (
      
      
      ) to the C3 carbonyl carbon and the C6 carbon (if N1 is unsubstituted/unhindered, though correlation to C6 is often weak or absent depending on substitution). The key is the correlation to the C3 carbonyl (~160 ppm).
    • In O-alkylation , the

      
      -CH
      
      
      
      protons will correlate to the C3 carbon , but that carbon will be significantly downfield (>163 ppm) and lack the characteristic carbonyl intensity in 1D 13C.
Step 3: 15N NMR (Optional but Definitive)

If equipment allows (cryoprobe or labeled precursors), 1H-15N HMBC is definitive.

  • N-Alkylation: Large upfield shift of the alkylated nitrogen (

    
     relative to pyridine-type nitrogen).[2]
    
  • O-Alkylation: Smaller shift changes; the nitrogen retains more pyridine-like character.

Advanced Validation: X-Ray Crystallography

When NMR data is ambiguous (e.g., severe peak overlap or fluxional behavior), X-ray crystallography is the mandatory stop-gate.[1]

Protocol:

  • Crystal Growth: Pyridazines crystallize well from slow evaporation of EtOAc/Hexanes or MeOH/DCM mixtures.

  • Refinement: Focus on the C3-N2 and C3-O bond lengths.

    • C=O (Amide): ~1.23 Å (Indicates N-alkylation).

    • C-O (Ether): ~1.35 Å (Indicates O-alkylation).

Structural Decision Workflow

Follow this logic gate to assign structure with high confidence.

Analytical_Workflow Figure 2: Analytical Decision Matrix for Pyridazine Assignment. Start Crude Product Isolated Step1 1H & 13C NMR Analysis Start->Step1 Decision1 Is C3 > 163 ppm? Step1->Decision1 Path_O Suspect O-Alkylation Decision1->Path_O Yes Path_N Suspect N-Alkylation Decision1->Path_N No Step2 Run 2D NMR (HMBC) Path_O->Step2 Confirm Path_N->Step2 Check N-CH2 correlates to C3 (C=O)? Step2->Check Valid CONFIRMED N2-ISOMER Check->Valid Strong Correlation Ambiguous Ambiguous Correlations Check->Ambiguous Weak/No Correlation XRay X-Ray Crystallography Ambiguous->XRay

Figure 2: Analytical Decision Matrix for Pyridazine Assignment.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 2024.[3] [Link] (Source for pyridazine significance in drug discovery)

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 2010.[1][4] [Link] (Authoritative source for 15N and 13C chemical shift assignments)

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024. [Link] (Methodology for distinguishing N-alkylation isomers using HMBC/NOESY)

  • Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. Drug Development Research, 2023. [Link] (Context for substituted pyridazine synthesis)

  • Structure of pyridazine in the S1 state: experiment and theory. ChemPhysChem, 2008. [Link] (Fundamental structural data)

Sources

Role of 5-Bromo-6-chloropyridazin-4-amine in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Strategic Role of 5-Bromo-6-chloropyridazin-4-amine in Modern Kinase Inhibitor Design

Introduction: Targeting the Kinome with Privileged Scaffolds

Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and metabolism to apoptosis and immune responses.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes.[3][4]

Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocyclic cores have emerged as "privileged scaffolds."[5] These structures, such as pyrazines, quinazolines, and pyridazines, often serve as bioisosteres for the adenine ring of ATP, enabling them to form crucial hydrogen bond interactions with the "hinge" region of the kinase active site.[6][7]

This guide focuses on a particularly versatile and potent scaffold: This compound . We will dissect its structural components, explore its mechanism of action, detail its synthetic utility, and examine its application in the development of targeted kinase inhibitors, providing researchers and drug development professionals with a comprehensive understanding of its strategic importance.

The this compound Scaffold: A Structural Analysis

The efficacy of this scaffold lies in the distinct and synergistic roles of its constituent parts. Each functional group is strategically positioned to contribute to both biological activity and synthetic tractability.

Structure of this compound
  • Pyridazine Core : The diazine ring is a critical pharmacophore. It mimics the purine structure of adenine, allowing it to fit within the ATP binding pocket. The nitrogen atoms are key for establishing the correct geometry and electronic profile for hinge binding.[5]

  • 4-Amino Group : This group is the primary anchor to the kinase hinge. It acts as a hydrogen bond donor, forming one or more crucial hydrogen bonds with the backbone carbonyls of conserved amino acids in the hinge region (e.g., methionine, cysteine), effectively tethering the inhibitor to the enzyme.[8][9]

  • 6-Chloro Group : This halogen serves as a reactive site for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various side chains, often amines or ethers, which can extend into other regions of the ATP pocket to enhance potency and modulate selectivity.

  • 5-Bromo Group : The bromine atom is an exceptionally useful synthetic handle. It is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This enables the introduction of a wide array of aryl and heteroaryl moieties, allowing medicinal chemists to systematically probe interactions with the solvent-exposed front-pocket or other allosteric regions to fine-tune the inhibitor's properties.[10]

Mechanism of Action: Anchoring to the Kinase Hinge

Inhibitors derived from this scaffold typically function as ATP-competitive inhibitors .[1] They bind reversibly to the ATP pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[3] The core mechanism relies on the formation of specific hydrogen bonds with the kinase hinge region, a flexible loop of amino acids connecting the N- and C-lobes of the kinase domain.

G Figure 2: Hinge-Binding Mechanism cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor hinge_met Hinge Backbone (e.g., Met NH) hinge_co Hinge Backbone (e.g., C=O) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) inhibitor N NH₂ Pyridazine Core Br Cl inhibitor:nh2->hinge_met H-Bond inhibitor:n1->hinge_co H-Bond inhibitor:br->gatekeeper Steric/Electronic Interactions inhibitor:cl->d_loop Vector for Side Chain

Inhibitor interaction with the kinase ATP-binding site.

As illustrated in Figure 2, the 4-amino group and an adjacent ring nitrogen of the pyridazine core form a bidentate hydrogen bond pattern with the kinase hinge. This interaction is highly conserved across many kinase inhibitors and is a primary determinant of binding affinity. The substituents at the 5- and 6-positions then project into different regions of the active site, where they can be modified to achieve selectivity for a specific kinase.

Synthesis and Chemical Derivatization

The synthetic accessibility of the this compound core and its amenability to diversification are key to its widespread use.

Experimental Protocol 1: Synthesis of the Core Scaffold

A representative synthesis for the isomeric core, 4-bromo-6-chloropyridazin-3-amine, is achieved through the bromination of a commercially available precursor.[11]

Objective: To synthesize 4-bromo-6-chloropyridazin-3-amine.

Materials:

  • 6-Chloropyridazin-3-amine

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Bromine (Br₂)

  • Ethyl Acetate

  • Water

Procedure:

  • Combine 6-Chloropyridazin-3-amine (1.0 eq) and NaHCO₃ (2.0 eq) in a round-bottom flask containing methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Bromine (1.5 eq) dropwise to the stirring mixture. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Filter the reaction mixture to remove any solids.

  • Add water to the filtrate and perform a liquid-liquid extraction with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (e.g., using a 1:1 hexane/ethyl acetate eluent) to yield the final product.[11]

Derivatization Strategies

The true power of the scaffold lies in its dual-handle design for diversification. The distinct reactivity of the C-Br and C-Cl bonds allows for selective and sequential modification.

G Figure 3: Derivatization Workflow cluster_A Path A: Suzuki Coupling cluster_B Path B: Nucleophilic Substitution (SNAr) start 5-Bromo-6-chloro pyridazin-4-amine Core reagent_A R¹-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) start->reagent_A reagent_B R²-NH₂ or R²-OH Base start->reagent_B product_A Derivative A (Modification at C5) reagent_A->product_A final_product Highly Diversified Kinase Inhibitor Library product_A->final_product Further SNAr product_B Derivative B (Modification at C6) reagent_B->product_B product_B->final_product Further Coupling

Dual pathways for synthetic diversification.

Structure-Activity Relationship (SAR) and Case Studies

Systematic modification of the pyridazine core has led to the discovery of potent and selective inhibitors for various kinases.

Case Study: Imidazo[1,2-b]pyridazines as GSK-3β Inhibitors

Glycogen synthase kinase-3β (GSK-3β) is a target for neurodegenerative diseases like Alzheimer's.[12] Researchers developed a series of potent GSK-3β inhibitors by elaborating on a related pyridazine core.[13] Their work demonstrated that introducing aryl and heteroaryl groups at the position analogous to C5 of our scaffold led to subnanomolar potency.

Case Study: Pyridazine Derivatives as ALK5 Inhibitors

Activin-like kinase 5 (ALK5) is a receptor serine/threonine kinase involved in fibrosis and cancer.[9] A study on 4,6-disubstituted pyridazine cores as ALK5 inhibitors revealed that installing different hinge-binding motifs and modifying the C6 position significantly impacted potency. For example, introducing a 2-amino-pyridine at the C6 position resulted in a 25-fold increase in potency, attributed to an additional hydrogen bond interaction.[9]

Summary of SAR Data

The following table summarizes representative data from the literature, illustrating how structural modifications affect kinase inhibition.

Compound SeriesCore StructureSubstitutionTarget KinasePotency (IC₅₀ or Kᵢ)Reference
Imidazo[1,2-b]pyridazinePyridazine-basedR² = 4-pyridylGSK-3β220 nM[13]
Imidazo[1,2-b]pyridazinePyridazine-basedR² = 4-(isopropyl-ether)-pyridylGSK-3β6.8 nM[13]
Imidazo[1,2-b]pyridazinePyridazine-basedR² = Pyrimidin-5-ylGSK-3β0.2 nM[13]
4,6-Disubstituted PyridazinePyridazineC6 = PyridineALK5Kᵢ = 250 nM[9]
4,6-Disubstituted PyridazinePyridazineC6 = 2-Amino-pyridineALK5Kᵢ = 10 nM[9]

Experimental Protocols for Inhibitor Evaluation

Experimental Protocol 2: Representative Suzuki Coupling

Objective: To synthesize a C5-arylated derivative of the pyridazine core.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (2.3 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl Acetate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, Pd(PPh₃)₄, and 1,4-dioxane.[10]

  • Stir the mixture at room temperature for 30 minutes.

  • Add the arylboronic acid, K₃PO₄, and water.

  • Heat the reaction mixture to 85–95 °C and stir for 15 hours, monitoring progress by TLC.

  • After cooling to room temperature, filter the mixture and dilute the filtrate with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via column chromatography to obtain the desired C5-arylated derivative.[10]

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC₅₀ value of a synthesized inhibitor against a target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured as a decrease in ADP production.[9]

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, its specific substrate peptide, ATP, and the appropriate reaction buffer.

    • Add varying concentrations of the test inhibitor (typically in a serial dilution) to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the reaction by adding ATP and incubate at the optimal temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Perspectives

The this compound scaffold represents a cornerstone in modern kinase inhibitor design. Its inherent ability to act as a robust hinge-binding anchor, combined with its exceptional synthetic tractability, provides an ideal platform for developing potent and selective therapeutic agents. The dual-handle approach to derivatization allows for a comprehensive exploration of the chemical space within the kinase ATP binding site, facilitating the optimization of drug-like properties.

Future work in this area will likely focus on leveraging this core to design inhibitors with novel mechanisms of action, such as covalent or allosteric modulators. Furthermore, applying this scaffold to a broader range of kinase targets, particularly those implicated in emerging disease areas beyond oncology, remains a promising avenue for therapeutic innovation. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to harness the full potential of this privileged chemical structure.

References

  • Atallah, G., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]

  • Al-Ostath, S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 675-697. [Link]

  • Atallah, G., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]

  • Barrow, J. C., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5037–5055. [Link]

  • Kim, H. Y., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. [Link]

  • Ammendola, S., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1779–1786. [Link]

  • Al-Ostath, S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

  • Google Patents. (2012). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Khan, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

  • A2Z Market Research. (2024). What are PYK2 inhibitors and how do they work?. A2Z Market Research. [Link]

  • Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

  • Hameed, A., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Sharma, P., & Saini, R. (2022). QSAR Study of 4-Benzoylamino-1H-Pyrazole-3-Carboxamide Derivatives as CDK2 and CDK1 Inhibitors. World Journal of Pharmaceutical Research, 11(12), 2197-2211. [Link]

  • Zhang, W., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. [Link]

  • Zloh, M., & Kirsch, P. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 42. [Link]

  • Lee, J., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. PubMed. [Link]

  • Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(8), 1237-1253. [Link]

  • Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed. [Link]

  • Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]

Sources

Literature review of 5-Bromo-6-chloropyridazin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 5-Bromo-6-chloropyridazin-4-amine Derivatives

Abstract: The pyridazine ring system is a privileged scaffold in medicinal chemistry, endowed with unique physicochemical properties that make it a valuable component in modern drug design. This guide focuses on the untapped potential of this compound, a novel and highly functionalized starting material for the generation of diverse chemical libraries. Due to the nascent stage of research into this specific isomer[1], this document serves as both a literature review of analogous compounds and a forward-looking roadmap for its synthesis, derivatization, and biological evaluation. We provide a comprehensive analysis of synthetic strategies, predict promising therapeutic applications based on established structure-activity relationships (SAR) from related 4-aminopyridine and pyridazine scaffolds, and present detailed experimental protocols to empower researchers in drug discovery.

The Pyridazine Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the pyridazine nucleus is of significant interest. Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, pyridazines exhibit a unique combination of properties. They possess a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition and drug-target interactions. The inherent polarity of the pyridazine ring often contributes to favorable pharmacokinetic profiles, including reduced lipophilicity and lower potential for inhibition of cytochrome P450 enzymes.

The versatility of the pyridazine scaffold is demonstrated by its presence in compounds with a wide array of pharmacological activities, including anti-inflammatory, antihypertensive, anticancer, and antimicrobial effects. Similarly, the 4-aminopyridine (4-AP) substructure is clinically significant; 4-AP itself (fampridine) is an approved therapy for improving mobility in multiple sclerosis patients by blocking voltage-gated potassium channels.[2][3][4] Derivatives of 4-AP have been extensively studied as cognition enhancers, anticancer agents, and enzyme inhibitors.[5][6]

The subject of this guide, this compound, merges these two powerful pharmacophores. It presents three distinct, orthogonally reactive sites for chemical modification:

  • The C4-amino group , ideal for forming amides, sulfonamides, and ureas.

  • The C5-bromo atom , perfectly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • The C6-chloro atom , susceptible to nucleophilic aromatic substitution (SNAr).

This trifecta of functionality makes it an exceptionally valuable, albeit currently underexplored, building block for combinatorial chemistry and targeted drug design.[1]

Synthesis and Derivatization: A Strategic Blueprint

As direct literature on the synthesis of this compound is unavailable, we propose a robust synthetic strategy based on established pyridazine chemistry and provide a validated analogous procedure for context.

Proposed Synthesis of the Core Scaffold

A logical and efficient synthesis would begin with a commercially available, related precursor, followed by regioselective bromination.

Proposed Route: The synthesis can be initiated from 5,6-Dichloropyridazin-4-amine.[7] Electrophilic bromination is anticipated to occur regioselectively at the C5 position, which is activated by the C4-amino group and less sterically hindered than the alternative C3 position.

Analogous Validated Protocol (for Isomer Synthesis): The synthesis of the related isomer, 4-bromo-6-chloropyridazin-3-amine, provides strong validation for the proposed electrophilic bromination strategy. This procedure involves the direct bromination of 6-chloropyridazin-3-amine using bromine in methanol with sodium bicarbonate as a base, achieving a near-quantitative yield.[8] This established method underscores the feasibility of direct halogenation on the aminopyridazine ring.

Key Derivatization Pathways

The strategic value of the this compound scaffold lies in its capacity for controlled, stepwise diversification.

G cluster_c4 C4-Amine Modification cluster_c5 C5-Bromo Cross-Coupling cluster_c6 C6-Chloro Substitution (SNAr) Core This compound Amide Amides / Sulfonamides Core->Amide RCOCl or RSO2Cl Urea Ureas Core->Urea R-NCO Suzuki Aryl / Heteroaryl (Suzuki) Core->Suzuki Ar-B(OH)2, Pd catalyst Sonogashira Alkynes (Sonogashira) Core->Sonogashira Alkyne, Pd/Cu catalyst Amines Substituted Amines Core->Amines R2NH, base Alcohols Alkoxy / Aryloxy Core->Alcohols ROH, base Thiols Thioethers Core->Thiols RSH, base G cluster_key Pharmacophore Key cluster_pharmacophore Hypothetical Bioactive Conformation HBD H-Bond Donor HBA H-Bond Acceptor Aromatic Aromatic/Hydrophobic Scaffold [Pyridazine Ring] NH2 C4-NH-R1 R2 C5-Aryl (R2) R3 C6-NR3R4

Caption: A projected pharmacophore model for derivatives.

Foundational Experimental Protocols

To facilitate research on this novel scaffold, we provide detailed, self-validating protocols for a key synthetic transformation and a primary biological screening assay.

Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol describes the introduction of an aryl group at the C5-bromo position, a critical step in library diversification.

G start Combine Reactants degas Degas Mixture (N2/Ar Purge) start->degas Scaffold, Boronic Acid, Base (K2CO3), Solvent (Dioxane/H2O) add_pd Add Pd Catalyst & Ligand degas->add_pd heat Heat Reaction (e.g., 80-100 °C) add_pd->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (e.g., EtOAc/H2O) monitor->workup Upon completion purify Purify (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Causality: The base is essential for activating the boronic acid to form the boronate, which is the active species in the catalytic cycle. An excess ensures the reaction proceeds to completion.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

    • Causality: The mixed solvent system ensures the solubility of both the organic starting materials and the inorganic base. Water is also crucial for the mechanism of transmetalation.

  • Degassing: Seal the flask and purge the mixture with dry nitrogen or argon for 15-20 minutes.

    • Causality: The palladium(0) active catalyst is sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical to prevent catalyst degradation and ensure high yields.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Causality: This is the heart of the reaction. The palladium complex undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronate and reductive elimination to form the new C-C bond and regenerate the catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the ability of compounds to inhibit cancer cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for another 4 hours.

    • Causality: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

While the direct exploration of this compound is in its infancy, the wealth of data from related pyridazine and 4-aminopyridine scaffolds provides a compelling case for its potential in drug discovery. This guide has outlined a clear and logical path forward, presenting plausible synthetic routes, key derivatization strategies, and a predictive framework for biological applications. The true value of this scaffold lies in its inherent versatility, allowing for the systematic and efficient generation of three-dimensional molecular diversity. By applying the principles and protocols detailed herein, researchers are well-equipped to unlock the therapeutic potential of this novel chemical entity, paving the way for the discovery of next-generation inhibitors for a range of diseases, from cancer to neurodegenerative disorders.

References

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Marino, A. M., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals, 15(10), 1269. [Link]

  • Sinha, S. K., & Shrivastava, S. K. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(10), 2984-2989. [Link]

  • Saeed, A., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 237-248. [Link]

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • Ivanova, Y., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]

  • Aob Universal. (2026). The Science Behind 4-Aminopyridine: Understanding Its Role in Chemical Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Kumar, A., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. RSC Advances, 5(1), 593-601. [Link]

  • El-Morsy, A. M., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(14), 3321. [Link]

  • Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Spiller, H. A., & Brophy, G. M. (2015). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 11(2), 233-236. [Link]

  • Marino, A. M., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300183. [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725-2730. [Link]

  • Woo, G. H. C., et al. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 20(1), 240-244. [Link]

  • PubChem. (n.d.). 3-Amino-4-bromo-6-chloropyridazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • PubChem. (n.d.). 5-Bromo-6-chloropyridazin-3-amine. Retrieved from [Link]

Sources

Methodological & Application

Regioselective Nucleophilic Substitution of 5-Bromo-6-chloropyridazin-4-amine: A Guide to Controlled Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridazines are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The synthetic utility of these scaffolds is critically dependent on the ability to introduce specific functionalities at precise locations on the heterocyclic ring. This application note provides a detailed guide to the regioselective nucleophilic aromatic substitution (SNAr) of 5-Bromo-6-chloropyridazin-4-amine, a versatile and highly functionalized building block. We will explore the underlying electronic principles that govern the reaction's selectivity, provide a robust experimental protocol for the preferential substitution at the C6 position, and discuss factors that influence the reaction outcome.

Introduction: The Strategic Importance of Pyridazines

The pyridazine core is considered a "privileged scaffold" in drug discovery, consistently appearing in molecules that target a diverse range of biological pathways.[4] Its two adjacent nitrogen atoms create a unique electronic landscape that is not only crucial for molecular interactions with biological targets but also dictates its synthetic reactivity.

This compound is a particularly valuable starting material. It possesses three key features for synthetic diversification:

  • An electron-rich amino group, which can be further functionalized.

  • Two distinct halogen atoms (Cl and Br) at the C6 and C5 positions, respectively, serving as leaving groups for substitution or as handles for cross-coupling reactions.[5]

The primary challenge and opportunity with this substrate lie in achieving regioselectivity —selectively reacting one halogen while leaving the other intact for subsequent transformations. This control is paramount for building molecular complexity and generating specific isomers required for structure-activity relationship (SAR) studies. This guide focuses on elucidating the principles and methods for achieving predictable, high-yielding substitution at the C6 position.

Mechanistic Rationale for Regioselectivity

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic and heteroaromatic systems.[6][7] Unlike SN2 reactions, the SNAr pathway involves a two-step addition-elimination process. The regioselectivity of this reaction on this compound is governed by the electronic properties of the pyridazine ring.

Key Factors Favoring C6 Substitution:

  • Ring Activation: The two electronegative nitrogen atoms in the pyridazine ring strongly withdraw electron density, making the carbon atoms electrophilic and susceptible to attack by nucleophiles.[8]

  • Positional Electronics: Nucleophilic attack on pyridines and related heterocycles is most favorable at the positions ortho and para to the ring nitrogens. This is because the negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto a nitrogen atom through resonance, creating a more stable intermediate.

  • Intermediate Stabilization:

    • Attack at C6 (para/ortho): The C6 position is para to N1 and ortho to N2. Nucleophilic attack here allows the resulting negative charge to be stabilized by delocalization onto the N1 atom (see diagram below). This is a highly favorable pathway.

    • Attack at C5 (meta): The C5 position is meta to both N1 and N2. Attack at this position does not allow for direct resonance delocalization of the negative charge onto a ring nitrogen. The resulting Meisenheimer complex is significantly less stable.

Therefore, the kinetic and thermodynamic preference is overwhelmingly for nucleophilic attack at the C6 position, leading to the displacement of the chloride ion. While the carbon-bromine bond is typically weaker than the carbon-chlorine bond, the electronic stabilization of the reaction intermediate is the dominant factor controlling the regiochemical outcome in this SNAr reaction.

G start Start setup 1. Reaction Setup - Add starting material, solvent (DMF), and base (DIPEA) to flask. - Purge with N₂. start->setup add_nuc 2. Add Nucleophile - Add piperidine (1.5 eq) dropwise at room temperature. setup->add_nuc heat 3. Heating - Heat reaction to 100 °C. - Stir for 4-12 hours. add_nuc->heat monitor 4. Monitor Progress - Use TLC or LC-MS to check for consumption of starting material. heat->monitor workup 5. Aqueous Workup - Cool to RT. - Pour into water and extract with Ethyl Acetate (3x). monitor->workup wash 6. Wash & Dry - Wash combined organic layers with brine. - Dry over Na₂SO₄. workup->wash purify 7. Purification - Concentrate in vacuo. - Purify by column chromatography (e.g., Hexane:EtOAc gradient). wash->purify end_node Final Product: 5-bromo-6-(piperidin-1-yl)pyridazin-4-amine purify->end_node

Sources

Application Notes and Protocols for the Selective Dehalogenation of 5-Bromo-6-chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloropyridazin-4-amine is a versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of complex heterocyclic compounds. The differential reactivity of the bromine and chlorine substituents on the pyridazine ring allows for selective functionalization, making it a valuable scaffold in drug discovery. This application note provides detailed protocols for the selective dehalogenation of this compound, enabling the targeted synthesis of either 6-chloro-pyridazin-4-amine or 5-bromo-pyridazin-4-amine. These procedures are grounded in the principles of palladium-catalyzed hydrodehalogenation, a powerful and widely used transformation in organic synthesis.[1][2][3][4]

The selective removal of one halogen in the presence of another is a common challenge in the synthesis of pharmaceutical intermediates. The protocols outlined herein leverage the generally higher reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step of the palladium catalytic cycle.[1][3] By carefully selecting the catalyst, ligands, and reaction conditions, precise control over the dehalogenation process can be achieved.

Chemical Principles and Mechanistic Overview

The selective dehalogenation of dihalogenated heterocycles is typically achieved through palladium-catalyzed hydrodehalogenation. The catalytic cycle, illustrated below, generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, cleaving the carbon-halogen bond. This step is generally faster for aryl bromides than for aryl chlorides.

  • Formation of a Palladium-Hydride Species: A hydride source, such as a formate salt, silane, or hydrogen gas, delivers a hydride to the palladium center.

  • Reductive Elimination: The desired dehalogenated product is released, and the Pd(0) catalyst is regenerated.[1][5]

G General Catalytic Cycle for Palladium-Catalyzed Dehalogenation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-H(L_n) Ar-Pd(II)-H(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-H(L_n) Hydride Transfer (H- source) Ar-H Ar-H Ar-Pd(II)-H(L_n)->Ar-H Reductive Elimination Ar-H->Pd(0)L_n Catalyst Regeneration

Caption: General catalytic cycle for palladium-catalyzed dehalogenation.

Selectivity between the C-Br and C-Cl bonds is achieved by exploiting their differing bond strengths and reactivity towards the palladium catalyst. The C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond. Therefore, milder reaction conditions will favor selective debromination. Conversely, forcing conditions are required to cleave the more robust C-Cl bond.

Protocol 1: Selective Debromination to Yield 6-Chloro-pyridazin-4-amine

This protocol is designed to selectively remove the bromine atom from this compound, leaving the chlorine atom intact. This is achieved by using a palladium catalyst under relatively mild conditions that favor the cleavage of the C-Br bond.

Materials
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Reagent GradeMajor Chemical Supplier
1,1'-Bis(diphenylphosphino)ferrocene (dppf)Reagent GradeMajor Chemical Supplier
Sodium formate (HCOONa)≥99%Major Chemical Supplier
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical Supplier
Diethyl etherAnhydrousMajor Chemical Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Major Chemical Supplier
Round-bottom flaskStandard laboratory glassware
Magnetic stirrer and stir barStandard laboratory equipment
CondenserStandard laboratory glassware
Inert atmosphere setup (Nitrogen or Argon)
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography suppliesSilica gel
Experimental Procedure

G Workflow for Selective Debromination cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Start Add Reactants Add this compound, Pd(OAc)₂, dppf, and HCOONa to flask Start->Add Reactants Add Solvent Add anhydrous DMF Add Reactants->Add Solvent Inert Atmosphere Degas and place under inert atmosphere Add Solvent->Inert Atmosphere Heat Heat to 60-80 °C Inert Atmosphere->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Quench Quench with water Cool->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End G Workflow for Selective Dechlorination cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Start Add Reactants Add this compound, Pd₂(dba)₃, Xantphos, and HCOOK to flask Start->Add Reactants Add Solvent Add anhydrous 1,4-Dioxane Add Reactants->Add Solvent Inert Atmosphere Degas and place under inert atmosphere Add Solvent->Inert Atmosphere Heat Heat to reflux (approx. 101 °C) Inert Atmosphere->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Quench Quench with saturated NH₄Cl Cool->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash with brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Sources

Troubleshooting & Optimization

Technical Support Guide: Strategies for Improving the Solubility of 5-Bromo-6-chloropyridazin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-Bromo-6-chloropyridazin-4-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid pyridazine core, substituted with both electron-withdrawing halogens and an electron-donating amine group, presents a unique and often challenging solubility profile. The presence of a hydrogen-bond-donating amine group and hydrogen-bond-accepting ring nitrogens allows for strong intermolecular interactions, which can lead to high crystal lattice energy and, consequently, poor solubility in many common organic solvents.[1][2]

This guide provides a systematic approach to overcoming these solubility challenges. It is structured as a series of troubleshooting questions and answers, designed to walk researchers through a logical progression of techniques, from simple physical methods to chemical modifications.

Part 1: Understanding the Molecule - Core Physicochemical Properties

A foundational understanding of the compound's properties is critical for developing an effective solubilization strategy. The key is to balance the polar interactions (amine, ring nitrogens) with the non-polar characteristics (halogenated ring).

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₄H₃BrClN₃[3][4]Indicates a small molecule with a high proportion of heteroatoms.
Molecular Weight ~208.44 g/mol [4][5]A lower molecular weight generally favors solubility.[6]
Predicted XlogP 0.8 - 1.1[3][5]Suggests the molecule is moderately lipophilic, but leans towards hydrophilicity. It is unlikely to be highly soluble in very non-polar solvents like hexanes or in water without modification.
Key Structural Features - Pyridazine Ring: A polar aromatic heterocycle.[1][7] - Amine Group (-NH₂): Acts as a hydrogen bond donor.[2] - Ring Nitrogens: Act as hydrogen bond acceptors.[1] - Halogens (Br, Cl): Increase molecular weight and modulate electronic properties.The capacity for strong hydrogen bonding can lead to self-association and high crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

Part 2: Troubleshooting Guide - A Step-by-Step Approach

This section is designed to address common issues encountered during the solubilization of this compound.

Q1: My initial attempt to dissolve the compound in a standard solvent (e.g., DCM, Ethyl Acetate) at room temperature has failed. What are the first steps?

A1: When initial attempts fail, the immediate goal is to disrupt the compound's crystal lattice energy with minimal changes to your system.

  • Mechanical and Thermal Energy Input: Before changing solvents, apply energy.

    • Agitation: Ensure vigorous stirring or vortexing.

    • Sonication: Use an ultrasonic bath. This provides high-frequency agitation that can effectively break apart solid aggregates and enhance solvent interaction at the particle surface.

    • Gentle Heating: Gently warm the mixture (e.g., to 40-60 °C). An increase in temperature generally increases the solubility of a solid solute by providing the energy needed to overcome the intermolecular forces in the crystal.[6] Be mindful of the compound's stability at elevated temperatures.

  • Solvent Choice Re-evaluation: If the above fails, your solvent is likely a poor match. The moderate polarity of your compound suggests that solvents at the extremes of the polarity scale will be ineffective.

    • Switch to a Polar Aprotic Solvent: These solvents are highly effective at dissolving polar molecules. Good starting points include:

      • Dimethyl sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • N-Methyl-2-pyrrolidone (NMP)

    • Rationale: These solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the amine group and pyridazine ring without the competing hydrogen bond donation that occurs in protic solvents.

Q2: The compound is poorly soluble in my required reaction solvent, and polar aprotic solvents like DMSO are incompatible with my downstream chemistry. What is the next logical step?

A2: This is a classic scenario where co-solvency is the most powerful technique. Co-solvency involves using a mixture of solvents to achieve a desirable solubility profile that is not possible with a single solvent.[8][9]

  • The Principle of Co-Solvency: You will use a small amount of a "strong" solvent (in which the compound is soluble, like DMSO or DMF) as an additive in your "weak" bulk solvent (e.g., THF, Dioxane, Acetonitrile). The strong co-solvent works by disrupting the solute-solute hydrogen bonds, allowing the bulk solvent to then solvate the molecule more effectively.[6]

  • Screening for an Effective Co-Solvent System:

    • Attempt to dissolve a small, known amount of your compound in a minimal volume of a strong solvent (e.g., 10 mg in 50-100 µL of DMSO).

    • Once dissolved, slowly titrate your bulk reaction solvent into this solution while stirring vigorously.

    • Observe for any signs of precipitation. The point at which the compound remains in solution gives you a viable ratio of co-solvent to bulk solvent for your experiment.

Q3: Co-solvents are still not sufficient, or the required amount of co-solvent interferes with my experiment. Can I chemically modify the compound to improve solubility?

A3: Yes. Given the presence of a basic amino group, the most direct chemical modification is salt formation . Converting the neutral free base into a salt can dramatically increase its solubility in polar protic solvents like alcohols (Methanol, Ethanol) or even water.[1][9]

  • Mechanism of Salt Formation: The amine group on the pyridazine ring can be protonated by an acid (like HCl or H₂SO₄) to form an ammonium salt (R-NH₃⁺ X⁻). This ionic species is significantly more polar than the neutral molecule and interacts much more favorably with polar solvents. 3-aminopyridazines exhibit enhanced basicity, making salt formation a viable strategy.[1]

  • Practical Application:

    • Suspend the this compound in a suitable solvent such as Methanol, Dioxane, or Diethyl Ether.

    • Slowly add a solution of a strong acid. A common choice is HCl (either as a gas or a solution in dioxane/isopropanol) to form the hydrochloride salt.

    • Often, the resulting salt will either dissolve directly in the solvent or can be isolated as a solid and subsequently tested for solubility. This new salt form will have a completely different solubility profile than the parent free base.

Part 3: Frequently Asked Questions (FAQs)

  • What is a good "first-pass" solvent for screening the solubility of this compound?

    • Start with DMSO or DMF . Their strong polarity and hydrogen bond accepting capability make them excellent candidates for dissolving polar, crystalline heterocyclic compounds.

  • How does particle size affect solubility?

    • Reducing particle size (e.g., through micronization or grinding) does not increase the thermodynamic equilibrium solubility, but it can significantly increase the rate of dissolution.[8][10] This is because a larger surface area is exposed to the solvent, as described by the Noyes-Whitney equation.[9] If your process is limited by slow dissolution kinetics, grinding the material into a fine powder is a recommended step.

  • What is the expected qualitative solubility in common organic solvents?

    • The following table provides a general guideline based on the physicochemical properties of the molecule and data for similar pyridazine structures.[11] This should be experimentally verified.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighStrong dipole moment and H-bond accepting ability effectively solvates the polar functional groups.
Polar Protic Methanol, EthanolLow to ModerateCan both donate and accept H-bonds, leading to competition with solute-solute interactions. Solubility may improve with heating or salt formation.
Ethers THF, 1,4-DioxaneLow to ModerateModerate polarity. Dioxane is often a better solvent for such compounds than THF.
Halogenated Dichloromethane (DCM)LowInsufficiently polar to overcome the strong intermolecular hydrogen bonding of the solute.
Aromatic TolueneVery LowNon-polar nature is a poor match for the polar functional groups of the compound.
Non-polar Hexanes, HeptaneInsolublePolarity mismatch. Fails to overcome crystal lattice energy.

Part 4: Visualization of Experimental Workflow

The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.

G start Initial State: Compound has poor solubility in desired solvent. step1 Step 1: Apply Physical Methods - Increase agitation (stir, vortex) - Apply sonication - Gently heat mixture (e.g., 40-60°C) start->step1 check1 Is solubility now sufficient? step1->check1 step2 Step 2: Implement Co-Solvency - Add a small percentage (1-10%) of a strong, miscible co-solvent (e.g., DMSO, DMF, NMP). - Titrate co-solvent and observe dissolution. check1->step2 No   end_ok SUCCESS: Proceed with Experiment check1->end_ok  Yes check2 Is solubility sufficient and system compatible with downstream steps? step2->check2 step3 Step 3: Attempt Chemical Modification - Convert to a salt using an acid (e.g., HCl in Dioxane) to increase polarity. - Isolate the salt and test its solubility. check2->step3 No / Incompatible   check2->end_ok  Yes check3 Is the salt form soluble in the target solvent? step3->check3 check3->end_ok  Yes end_consider CONSIDER ADVANCED METHODS: - Alternative solvent system - Solid dispersion techniques - Further chemical derivatization check3->end_consider No  

Caption: Decision workflow for enhancing compound solubility.

Part 5: Detailed Experimental Protocols

Protocol 1: Co-Solvent Screening for Solubility Enhancement

  • Objective: To determine an effective co-solvent ratio for dissolving this compound in a bulk solvent.

  • Materials:

    • This compound

    • Primary bulk solvent (e.g., THF, Acetonitrile)

    • Potential co-solvents (e.g., DMSO, DMF)

    • Small vial (e.g., 2 mL) and magnetic stir bar

  • Procedure:

    • Weigh 10 mg of the compound into the vial.

    • Add the primary bulk solvent in a volume that matches your target final concentration (e.g., if target is 10 mg/mL, add 1 mL). Stir for 5 minutes. Observe that the compound is not fully dissolved.

    • Using a micropipette, add the co-solvent (e.g., DMSO) dropwise (in 10 µL increments) to the suspension.

    • After each addition, stir for 2-3 minutes and visually inspect for dissolution.

    • Continue adding the co-solvent until the solution becomes clear.

    • Record the total volume of co-solvent added. This provides the minimum percentage of co-solvent required to achieve solubility at that concentration. For example, if 50 µL of DMSO was required in 1 mL of THF, the effective solvent system is 95:5 THF:DMSO.

Protocol 2: Small-Scale Trial for Hydrochloride Salt Formation

  • Objective: To convert the free base compound to its hydrochloride salt to test for enhanced solubility in polar protic solvents.

  • Materials:

    • 50 mg of this compound

    • Anhydrous 1,4-Dioxane or Diethyl Ether (2 mL)

    • 2M HCl solution in Diethyl Ether or 4M HCl in Dioxane (1.1 equivalents)

    • Small flask with stir bar

  • Procedure:

    • Suspend the 50 mg of the compound in 2 mL of anhydrous 1,4-Dioxane in the flask and stir.

    • Calculate the required volume for 1.1 molar equivalents of the HCl solution.

    • Slowly add the HCl solution to the stirring suspension at room temperature.

    • A precipitate (the hydrochloride salt) will likely form immediately or over a short period.

    • Stir the mixture for 30-60 minutes to ensure complete conversion.

    • Isolate the resulting solid by vacuum filtration, wash with a small amount of fresh anhydrous solvent (Dioxane or Ether), and dry under vacuum.

    • The resulting white/off-white solid is the hydrochloride salt. Test its solubility in your target polar protic solvent (e.g., Methanol) and compare it to the original free base.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Pyridazine - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]

  • Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters. PubMed. Available at: [Link]

  • Pyridazine and its derivatives. Slideshare. Available at: [Link]

  • 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. PubChem. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. Journal of the Association of Physicians of India. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • This compound (C4H3BrClN3). PubChemLite. Available at: [Link]

  • 5-Bromo-6-chloropyridazin-3-amine | C4H3BrClN3 | CID 139530875. PubChem. Available at: [Link]

  • CAS No : 446273-59-2 | Product Name : 4-Bromo-6-chloropyridazin-3-amine. Pharmaffiliates. Available at: [Link]

Sources

N-Heterocycle Catalysis Support Hub: Pyridazin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-4-NH2-OPT Status: Open Assigned Specialist: Senior Application Scientist

The "Pyridazine Trap": Diagnostic Overview

User Issue: "My reaction stalls at 20% conversion," or "I see immediate precipitation of palladium black."

Root Cause Analysis: Synthesizing pyridazin-4-amines is notoriously difficult compared to pyridines or pyrimidines. The adjacent nitrogen atoms (N1, N2) in the pyridazine ring create a "diazine trap."

  • The Chelation Effect: The N1/N2 lone pairs are strong Lewis bases. They coordinate to the electrophilic Palladium(II) center, displacing the phosphine ligands. This forms a stable, catalytically inactive [Pd(pyridazine)2Cl2] complex (The "Resting State of Death").

  • Oxidative Addition Inhibition: In standard protocols (e.g., Pd(OAc)₂ + PPh₃), the reduction of Pd(II) to the active Pd(0) species is outcompeted by this coordination.

  • Electronic Deactivation: The 4-position of pyridazine is electron-deficient, but less so than the 3- or 6-positions, making the oxidative addition of 4-chloropyridazine sluggish without highly active ligands.

Module A: Homogeneous Catalysis (Buchwald-Hartwig)

The Fix: Abandon standard Pd sources (Pd(OAc)₂, Pd₂dba₃). You must use Precatalysts (Pd-G3 or Pd-G4) with bulky biaryl phosphine ligands.

Why This Works (The Mechanism)

Standard catalysts require in situ reduction to Pd(0), which is where pyridazine poisoning occurs. Buchwald Pd-G4 Precatalysts are pre-formed Pd(II) species that, upon exposure to base, undergo rapid reductive elimination to release the active monoligated L1-Pd(0) species instantaneously. This high concentration of active catalyst overwhelms the pyridazine poisoning effect.

Recommended Protocol: The "Bulky-G4" Method

Use this for coupling 4-chloropyridazines with primary/secondary amines.

Reagents:

  • Substrate: 4-Chloropyridazine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Precatalyst: BrettPhos Pd G4 (or XantPhos Pd G4 for difficult cases) (1–3 mol%)

  • Base: Cs₂CO₃ (weak base preferred) or NaOtBu (strong base if substrate permits) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under Ar flow, add the Pd-G4 precatalyst, base, and 4-chloropyridazine to a reaction vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane. (Concentration: 0.1 M – 0.2 M).

  • Amine Addition: Add the liquid amine via syringe.

  • Activation: Seal the vial. Heat to 80–100 °C .

    • Note: Do not stir at RT for long periods; heat is required to activate the precatalyst efficiently.

  • Monitoring: Check LCMS at 1 hour. If conversion <50%, add 1 mol% more catalyst.

Ligand Selection Matrix
LigandStructure TypeBest For...Why?
BrettPhos Bulky BiarylPrimary AminesLarge steric bulk prevents bis-ligation and pyridazine N-binding.
RuPhos Bulky BiarylSecondary AminesExcellent for sterically hindered secondary amines.
XantPhos BidentateAmides / UreasWide bite angle favors reductive elimination in difficult couplings.
tBuBrettPhos Bulky BiarylAmides / AnilinesHighest activity for amidation; extreme steric bulk protects Pd center.

Module B: Heterogeneous Catalysis (Hydrogenation)

The Fix: If you are reducing 4-azidopyridazine or 4-nitropyridazine and the catalyst dies, you must protonate the ring .

The "Acidic Scavenger" Protocol

Neutral hydrogenation leads to the product (pyridazin-4-amine) binding to the Pd/C surface, halting the reaction.

Protocol:

  • Solvent: Methanol or Ethanol.

  • Additive: 1.0–2.0 equivalents of HCl (1M in ether) or Acetic Acid .

  • Catalyst: 10 wt% Pd/C (Type: Degussa E101 or similar high surface area).

  • H₂ Source: Hydrogen balloon (1 atm).

Mechanism: The acid protonates the pyridazine nitrogens (pKa ~ 2.3). The protonated pyridazinium species cannot coordinate effectively to the Pd surface, leaving the active sites free for H₂ activation.

Module C: The "Nuclear Option" (SɴAr)

The Fix: If catalysis fails entirely, exploit the electron deficiency of the ring. This requires no metal, eliminating poisoning risks.

When to use:

  • If the pyridazine has additional electron-withdrawing groups (e.g., 3,6-dichloro-4-aminopyridazine).

  • If the amine nucleophile is non-hindered (e.g., morpholine, pyrrolidine).

Protocol:

  • Solvent: NMP or DMSO (Polar Aprotic is critical).

  • Base: DIPEA (3.0 equiv).

  • Temp: 120–140 °C (Microwave heating is superior here).

Visualizing the Solution

Diagram 1: The Poisoning vs. Precatalyst Pathway

This diagram illustrates how the G4 Precatalyst bypasses the "Trap" that stops standard Pd(OAc)₂.

G Standard_Pd Standard Pd(II) (Pd(OAc)2) Poison_Trap POISON TRAP [Pd(Pyridazine)2Cl2] (Inactive) Standard_Pd->Poison_Trap Pyridazine N-binding (Fast) Active_Pd Active L1-Pd(0) (Mono-ligated) Standard_Pd->Active_Pd Reduction (Slow/Blocked) Poison_Trap->Active_Pd Reversible? (Rarely) G4_Precat Pd-G4 Precatalyst (Air Stable) G4_Precat->Active_Pd Base Activation (Instant) Ox_Add Oxidative Addition (Ar-Cl) Active_Pd->Ox_Add Enters Cycle Prod Pyridazin-4-amine Ox_Add->Prod Coupling

Caption: Figure 1. Standard Pd sources are intercepted by the pyridazine "Poison Trap." Pd-G4 precatalysts bypass this by generating the active species immediately.

Diagram 2: Decision Tree for Pyridazine Synthesis

DecisionTree Start Start: 4-Halopyridazine Check_EWG Are there other EWGs? (e.g., Cl, CN at pos 3/6) Start->Check_EWG SnAr_Yes Yes: Activated Check_EWG->SnAr_Yes SnAr_No No: Unactivated Check_EWG->SnAr_No Do_SnAr Route: SnAr (DMSO, Heat, No Metal) SnAr_Yes->Do_SnAr Check_Nuc Nucleophile Type? SnAr_No->Check_Nuc Primary Primary Amine Check_Nuc->Primary Secondary Secondary Amine Check_Nuc->Secondary Amide Amide/Urea Check_Nuc->Amide Brett Use BrettPhos Pd G4 Primary->Brett RuPhos Use RuPhos Pd G4 Secondary->RuPhos Xant Use XantPhos Pd G4 Amide->Xant

Caption: Figure 2. Optimization logic flow. Prioritize SnAr for activated rings; use specific Pd-G4 ligands for unactivated rings based on nucleophile steric demand.

Frequently Asked Questions (FAQ)

Q1: The reaction turns black immediately upon heating. Is this bad? A: Yes. "Palladium black" indicates the catalyst has agglomerated and precipitated out of the solution, usually due to ligand dissociation.

  • Fix: Switch to a ligand with stronger binding or higher steric bulk (e.g., tBuBrettPhos ). Ensure your solvent is rigorously degassed; oxygen accelerates ligand oxidation and Pd precipitation.

Q2: Can I use Pd(PPh₃)₄? It’s cheaper. A: For pyridazin-4-amines? No. Triphenylphosphine is not bulky enough to prevent the pyridazine nitrogen from binding to the Pd center. You will likely get <10% yield. The cost of the G4 precatalyst is offset by the time saved and the yield obtained.

Q3: My LCMS shows the product mass, but also a mass of [M - Cl + H]. What is this? A: This is the hydrodehalogenation byproduct (reduced starting material).

  • Cause: The β-hydride elimination pathway is competing with reductive elimination.[1] This often happens if the amine is sterically crowded or the reaction is too hot.

  • Fix: Lower the temperature slightly (e.g., 80°C instead of 100°C) or switch to RuPhos , which is specifically designed to suppress β-hydride elimination in secondary amines.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "The Use of 2-Aminobiphenyl-Based Precatalysts in Cross-Coupling Reactions." Chemical Reviews.

  • Fors, B. P., & Buchwald, S. L. (2010).[2] "A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Lundgren, R. J., & Stradiotto, M. (2012).[2] "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles." Chemistry – A European Journal.[3]

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry (Context on Heterocycle Properties).

Sources

Controlling regioselectivity in 5-bromo-6-chloropyridazine functionalization

[1]

Status: Operational | Topic: Regioselective Functionalization | Ticket ID: PYR-RXN-5B6C[1]

Executive Summary: The Orthogonal Handle Strategy

Welcome to the technical guide for 5-bromo-6-chloropyridazine. This scaffold offers a unique "orthogonal" reactivity profile that allows for sequential, programmable functionalization.[1]

The core chemical conflict—and opportunity—lies in the mismatch between electronic activation and leaving group ability :

  • Position 6 (Cl): Electronically activated (

    
     to nitrogen). Highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    ).[1]
  • Position 5 (Br): Chemically activated (weaker C-X bond).[1] Highly susceptible to Palladium-catalyzed Oxidative Addition.[1]

By selecting the reaction type (

1

Module 1: The Gateway (Targeting Position 6)

Objective: Selective displacement of the C6-Chloro group with nucleophiles (amines, alkoxides, thiols).

The Mechanism

Despite Bromine being the superior leaving group,

Position 6 (Cl)
  • Reasoning: The C6 carbon is adjacent to the electronegative nitrogen (N1), making it significantly more electrophilic (electron-deficient) than the C5 position. The transition state energy for attacking C6 is much lower, overriding the bond-strength difference.[1]

Standard Protocol: C6-Amination
  • Substrate: 5-bromo-6-chloropyridazine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1–1.2 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (for phenols/thiols)
    
  • Solvent: THF (0°C to RT) or DMSO (RT to 50°C)

Troubleshooting Guide ( )
SymptomProbable CauseCorrective Action
No Reaction Nucleophile is too weak or sterically hindered.[1]Switch solvent to DMSO or NMP to increase nucleophilicity.[1] Increase temp to 60°C (monitor C5-Br stability).
Loss of Regioselectivity (Mixture of C5/C6) Temperature too high; "Hard" nucleophile attacking C5.[1]Cool the reaction to 0°C or -20°C. Switch to a non-polar solvent (DCM/Toluene) to rely purely on electronic activation.
Hydrolysis (Formation of Pyridazinone) Wet solvent or hygroscopic base (NaOH/KOH).[1]Use anhydrous solvents and mild organic bases (

, DIPEA). Avoid hydroxide bases.[1]

Q: Why does the Chloride leave instead of the Bromide? A: In


 of electron-deficient heterocycles, the rate-determining step is often the initial nucleophilic attack (formation of the Meisenheimer complex), not the expulsion of the leaving group. Because C6 is more electron-deficient, the nucleophile attacks there first.

Module 2: The Cross-Coupling Nexus (Targeting Position 5)

Objective: Selective formation of C-C or C-N bonds at the C5-Bromo group using Pd-catalysis.

The Mechanism

Palladium(0) undergoes oxidative addition preferentially into the weakest carbon-halogen bond .[1]

  • Bond Dissociation Energy (Approx): C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol).

  • Result: Under standard Suzuki/Buchwald conditions, Pd inserts at C5-Br, leaving the C6-Cl intact for later steps.[1]

Standard Protocol: C5-Suzuki Coupling[1]
  • Catalyst:

    
     (5 mol%) or 
    
    
    (for sterically hindered boronic acids).
  • Ligand: Generally not required if using pre-formed catalysts; bulky phosphines (XPhos) help if the reaction is sluggish.[1]

  • Base:

    
     (2M aq) or 
    
    
    (solid).[1]
  • Solvent: Dioxane/Water (4:1) or Toluene.[1][2]

  • Temperature: 80–100°C.[1]

Troubleshooting Guide (Pd-Coupling)
SymptomProbable CauseCorrective Action
Reaction at C6 (Chlorine) Highly active catalyst (e.g., Pd-PEPPSI, certain Buchwald ligands) activating the Cl.Use "dumber" ligands like

or dppf which discriminate better between Br and Cl.[1] Lower the temperature.
Dehalogenation (Product is 6-chloropyridazine)

-Hydride elimination from alkyl-Pd species or formate impurities.[1]
Avoid alcoholic solvents (MeOH/EtOH).[1] Ensure reagents are dry.[1] Switch to DMF or Toluene .[1]
Protodebromination (Product is 3-chloropyridazine) Reaction stalling; Pd inserts but fails to transmetallate.Increase boronic acid equivalents (1.5x). Switch to anhydrous conditions (Dioxane/CsF).

Module 3: Strategic Workflow Visualization

The following decision tree illustrates the sequence dependency. Note that performing

1

GStartStart: 5-bromo-6-chloropyridazineDecisionSelect First TransformationStart->DecisionPathAPath A: Nucleophilic Substitution (SnAr)Target: C6-ClDecision->PathA Nucleophile (R-NH2, R-OH) PathBPath B: Pd-Catalysis (Suzuki/Stille)Target: C5-BrDecision->PathB Pd(0) + Ar-B(OH)2 ProdAIntermediate A:5-bromo-6-amino-pyridazine(Ring becomes Electron Rich)PathA->ProdAProdBIntermediate B:5-aryl-6-chloro-pyridazine(Ring remains Electron Deficient)PathB->ProdBStep2AStep 2: Cross-Coupling at C5-BrRequires active catalyst (e.g., XPhos, RuPhos)due to electron-rich ring.ProdA->Step2AStep2BStep 2: SnAr at C6-ClFacile reaction.Cl is still activated by N.ProdB->Step2BFinalFinal Product:5,6-Disubstituted PyridazineStep2A->FinalStep2B->Final

Caption: Decision tree for sequential functionalization. Path A (

1

Frequently Asked Questions (FAQ)

Q1: If I run the


 reaction first (Path A), my subsequent Suzuki coupling fails. Why?A:11
  • Fix: Use highly active, electron-rich ligands for the second step, such as SPhos , XPhos , or

    
     . Standard 
    
    
    often fails here.

Q2: Can I substitute the Bromine at C5 via


?A:1111

Q3: Is the regioselectivity 100%? A: In practice, expect >95:5 selectivity for the preferred pathways described above.

  • Exception: If using extremely strong, non-bulky nucleophiles (like methoxide in methanol at high heat), you may see minor amounts of C5 attack or bis-substitution.

  • Exception: If using "hot" Pd catalysts (Pd-PEPPSI-IPr) at high temperatures, you may see oxidative addition into the C-Cl bond.[1]

References

  • Baran Lab (Scripps Research). Haloselectivity of Heterocycles: Pyridazine/Pyrazine.[1] (General reactivity principles of diazines).

  • Legault, C. Y., et al. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.[1][3] Journal of the American Chemical Society.[1][3] (Theoretical basis for C-Br vs C-Cl selectivity).

  • Léger, F., et al. Regioselective Functionalization of Chloropyridazines.[1] (Specific examples of

    
     vs Coupling trade-offs).
     (Representative Review of similar N-heterocycle functionalization).
    

Validation & Comparative

Technical Guide: HPLC Method Development for Pyridazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine derivatives are privileged scaffolds in modern drug discovery, particularly in oncology (e.g., kinase inhibitors) and cardiovascular therapeutics. However, their analysis presents a distinct set of chromatographic challenges.[1][2] The electron-deficient aromatic ring and the basicity of the 1,2-diazine nitrogens often lead to severe peak tailing, poor retention on standard C18 phases, and co-elution of regioisomeric impurities.

This guide objectively compares the three dominant stationary phase technologies—C18 (Alkyl) , PFP (Pentafluorophenyl) , and Mixed-Mode (RP/Ion-Exchange) —providing a data-backed roadmap for selecting the optimal method for pyridazine impurity profiling.

Part 1: The Pyridazine Challenge

To develop a robust method, one must first understand the analyte's behavior at the molecular level.

The "Silanol Trap"

Pyridazines typically exhibit pKa values in the range of 2.3 – 5.7 depending on substitution. In standard acidic mobile phases (pH 2-3), the nitrogen atoms are protonated (


). On traditional C18 columns, these positively charged species interact ionically with residual anionic silanols on the silica surface.
  • Result: Asymmetric peaks (Tailing Factor > 2.0), variable retention times, and loss of sensitivity.

The Regioisomer Problem

Synthetic pathways for pyridazines often generate positional isomers (e.g., 3-substituted vs. 4-substituted pyridazines). These isomers have identical hydrophobicity (


), making them virtually inseparable on C18 columns which rely solely on hydrophobic discrimination.

Part 2: Comparative Analysis of Stationary Phases

Option A: The Standard C18 (Alkyl Phase)
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Verdict: Generally insufficient for complex pyridazine impurity profiles.

  • Why: While high-quality "base-deactivated" C18 columns exist, they lack the specific selectivity mechanisms required to separate pyridazine isomers. They often require high concentrations of ion-pairing reagents (e.g., alkyl sulfonates) to achieve acceptable peak shape, which suppresses MS sensitivity.

Option B: Fluorinated Phases (PFP / F5)
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    interactions + Dipole-Dipole + Hydrogen Bonding.[3]
  • Verdict: The Gold Standard for Isomers.

  • Why: The fluorine atoms on the PFP ring create a strong electron-deficient face. This interacts specifically with the electron-rich regions of the pyridazine impurities. Furthermore, PFP phases are highly sensitive to the position of polar functional groups, allowing for baseline separation of regioisomers that co-elute on C18.

Option C: Mixed-Mode (RP + SCX) / Polar-Embedded
  • Mechanism: Hydrophobic + Cation Exchange (SCX) or Shielding.

  • Verdict: Best for Peak Shape & Basic Impurities.

  • Why: These phases incorporate a negative charge (SCX) or a polar group embedded in the alkyl chain. This repels the basic pyridazine from the surface silanols (shielding) or provides a controlled ionic interaction (mixed-mode). This yields perfectly symmetrical peaks for even the most basic impurities.

Part 3: Comparative Performance Data

The following data represents a typical separation of a Pyridazine API, a Des-methyl precursor (polar), and a Regioisomer impurity.

Table 1: Chromatographic Performance Metrics

MetricC18 (End-capped)PFP (Fluorinated)Mixed-Mode (C18/SCX)
Separation Mechanism Hydrophobicity only

-

, Dipole, Shape Selectivity
Hydrophobic + Ionic
Isomer Resolution (

)
0.8 (Co-elution)3.2 (Baseline) 1.5 (Partial)
API Tailing Factor (

)
1.8 (Tailing)1.2 (Good)1.05 (Excellent)
Retention (

) of Polar Impurity
0.5 (near void)1.8 (Retained)2.5 (Strongly Retained)
MS Compatibility HighHighMedium (Buffer dependent)

Interpretation:

  • Choose PFP if your critical pair is a regioisomer .

  • Choose Mixed-Mode if your main issue is peak tailing of basic precursors.

  • C18 is only recommended if the impurities are non-polar and structurally distinct.

Part 4: Method Development Protocol

This protocol is designed to be self-validating. If Step 1 fails, the data generated immediately informs Step 2.

Phase 1: The "Scouting" Gradient
  • Column: PFP (e.g., 2.1 x 100 mm, 1.9 µm or 2.7 µm fused-core).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Note: Formate is preferred over TFA for MS sensitivity, though TFA (0.05%) gives sharper peaks.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).[4]

  • Gradient: 5% B to 95% B over 10 minutes.

Phase 2: Solvent Selection (The "PFP Effect")

Unlike C18, PFP phases show distinct selectivity changes between Methanol and ACN.

  • Experiment: Run the scouting gradient with ACN. Then repeat with MeOH.

  • Causality: Methanol allows for strong

    
    -
    
    
    
    interactions between the analyte and the PFP ring. ACN can suppress these interactions.
    • Observation: If isomers are present, Methanol usually provides better resolution on PFP columns.

Phase 3: pH Tuning

Pyridazines are sensitive to pH.

  • Low pH (2-3): Analyte is protonated (

    
    ). Retention is lower on RP, but higher on Cation Exchange Mixed-Mode.
    
  • Mid pH (6-7): Analyte is neutral (

    
    ). Retention increases on RP (C18/PFP).
    
  • Directive: If retention is too low on PFP at pH 3.0, switch to Ammonium Acetate (pH 5.8) . Warning: Ensure your silica support is stable at this pH.

Part 5: Visualization of Decision Logic

Diagram 1: Method Development Decision Tree

This flowchart guides the researcher through the column selection process based on specific impurity types.

MethodSelection Start Start: Pyridazine Impurity Analysis CheckImpurity Identify Critical Impurity Type Start->CheckImpurity Isomer Regioisomer / Structural Isomer CheckImpurity->Isomer Isomers Present Basic Basic Precursor (Tailing) CheckImpurity->Basic Tailing > 1.5 Polar Highly Polar / Early Eluting CheckImpurity->Polar k' < 1.0 PFP Select PFP Column (MeOH Mobile Phase) Isomer->PFP Maximize Pi-Pi MixedMode Select Mixed-Mode Column (C18/SCX) Basic->MixedMode Ionic Shielding HILIC Select HILIC Column (Ammonium Acetate) Polar->HILIC Partition Mech

Caption: Decision tree for selecting the stationary phase based on the limiting chromatographic artifact.

Diagram 2: Interaction Mechanisms

Visualizing why PFP outperforms C18 for pyridazines.

Interactions Pyridazine Pyridazine Analyte (Electron Rich N-N) C18_Phase C18 Phase (Hydrophobic Only) Pyridazine->C18_Phase Weak VdW PFP_Phase PFP Phase (Electron Deficient Ring) Pyridazine->PFP_Phase Pi-Pi Interaction (Resolves Isomers) Pyridazine->PFP_Phase Dipole-Dipole Silanol Residual Silanol (Anionic) Pyridazine->Silanol Strong Ionic Attraction (Causes Tailing)

Caption: Mechanistic comparison: PFP offers specific electronic interactions, while C18 suffers from silanol interference.

References

  • Tanaka, N., et al. (2013). Effect of Temperature on Retention of Diazines in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Link

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.Link

  • Shimadzu Corporation. (2020). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns.Link

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development.Link

  • MDPI. (2021). Comparison of Retention Models in HILIC and RPLC.Link

Sources

A Comparative Guide to the Reactivity of Chloropyridazine and Chloropyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic accessibility, physicochemical properties, and biological activity of drug candidates. Among the privileged nitrogen-containing heterocycles, chloropyridazines and chloropyrimidines are frequently employed as versatile building blocks, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Their utility stems from the electron-deficient nature of the diazine ring, which activates the chloro-substituent towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for molecular elaboration.

This guide provides an in-depth comparison of the reactivity of chloropyridazine and chloropyrimidine scaffolds, offering field-proven insights and experimental data to inform strategic decisions in drug design and development.

At a Glance: Key Differences in Reactivity

FeatureChloropyrimidine ScaffoldsChloropyridazine Scaffolds
General Reactivity in SNAr Generally more reactiveGenerally less reactive
Electronic Nature Two nitrogen atoms in a 1,3-relationship strongly withdraw electron density, particularly activating the C2, C4, and C6 positions.Two adjacent nitrogen atoms (1,2-relationship) also withdraw electron density, but the effect is distributed differently, leading to overall lower reactivity in SNAr.
Positional Reactivity The reactivity of the chloro-substituent is highly dependent on its position (C2 > C4 >> C5).The reactivity is also position-dependent, with positions adjacent to the nitrogen atoms being more activated.
Reaction Conditions Often undergo SNAr under milder conditions (e.g., lower temperatures, weaker bases).May require more forcing conditions (e.g., higher temperatures, stronger bases, or microwave irradiation) to achieve comparable reaction rates.
Selectivity In di- or tri-chlorinated pyrimidines, regioselectivity can be a challenge and is influenced by both electronic and steric factors.Regioselectivity in poly-chlorinated pyridazines is also a key consideration.

The Decisive Factor: Unpacking the Electronic Differences

The disparate reactivity between chloropyrimidines and chloropyridazines is fundamentally rooted in their distinct electronic landscapes, a direct consequence of the arrangement of the two nitrogen atoms within the six-membered ring.

In the pyrimidine nucleus, the two nitrogen atoms are positioned at the 1 and 3 positions. This meta-relationship results in a significant withdrawal of electron density from the carbon atoms of the ring, particularly activating the C2, C4, and C6 positions towards nucleophilic attack. This electron deficiency is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the reaction.[3]

Conversely, the pyridazine scaffold features two adjacent nitrogen atoms at the 1 and 2 positions. While these nitrogen atoms are also electron-withdrawing, their proximity to each other influences the overall electron distribution in a way that renders the ring less reactive towards nucleophilic substitution compared to pyrimidine. Computational studies have shown that while both LUMO and LUMO+1 orbitals of 4-chloropyridazine have lobes near the C-Cl bond, the overall energy correlation suggests a lower reactivity compared to 2-chloropyrimidine.[4]

A theoretical study using Density Functional Theory (DFT) provides further insights into the electronic properties of the parent diazines.[5] While both are more stable than benzene due to the presence of nitrogen atoms, their dipole moments and polarizability differ, which can influence their interactions with nucleophiles and solvents. Pyridazine, for instance, has a significantly higher dipole moment than pyrimidine.[5]

Experimental Evidence: A Head-to-Head Comparison

For instance, it is well-established that 2-chloropyrimidine is approximately 100 times more reactive than chloropyrazine in SNAr reactions.[6] Furthermore, a direct, albeit qualitative, comparison from computational studies indicates that 4-chloropyridazine is less reactive than 2-chloropyrimidine.[4]

The following table summarizes typical reaction conditions for nucleophilic aromatic substitution on representative chloropyrimidine and chloropyridazine scaffolds, illustrating the generally milder conditions required for the former.

SubstrateNucleophileSolventBaseTemperature (°C)TimeYield (%)Reference
4-ChloropyrimidineAnilineWaterHCl (catalytic)806 hVaries[7]
2-ChloropyrimidineMorpholineWaterKF10017 h95[6]
3-Amino-6-chloropyridazinePropylboronic acidDioxanePd catalyst, base100-12012-24 h-[5]
3,6-DichloropyridazineAqueous AmmoniaDioxane-100-12012-24 h-[5]

These examples highlight that while both scaffolds readily undergo SNAr, chloropyrimidines often react under more benign conditions, which can be a significant advantage in complex, multi-step syntheses.

The Chemist's Compass: Navigating Synthetic Strategy

The choice between a chloropyridazine and a chloropyrimidine scaffold is a strategic one, guided by the desired substitution pattern, the nature of the nucleophile, and the overall synthetic plan.

Experimental Workflow: A Tale of Two Scaffolds

The following diagrams illustrate the generalized workflows for SNAr on chloropyrimidine and chloropyridazine, underscoring the potential for more forcing conditions with the latter.

G cluster_0 Chloropyrimidine SNAr Workflow start_pyr Start: Chloropyrimidine & Nucleophile reagents_pyr Add Solvent (e.g., EtOH, Water) & Base (e.g., K2CO3, TEA) start_pyr->reagents_pyr reaction_pyr React at Moderate Temperature (e.g., 80-100 °C) reagents_pyr->reaction_pyr workup_pyr Aqueous Workup & Extraction reaction_pyr->workup_pyr purification_pyr Purification (Crystallization/Chromatography) workup_pyr->purification_pyr end_pyr Final Product purification_pyr->end_pyr

A typical workflow for SNAr on a chloropyrimidine scaffold.

G cluster_1 Chloropyridazine SNAr Workflow start_pyd Start: Chloropyridazine & Nucleophile reagents_pyd Add Solvent (e.g., Dioxane, DMF) & Base start_pyd->reagents_pyd reaction_pyd React at Elevated Temperature (e.g., 100-140 °C) or Microwave reagents_pyd->reaction_pyd workup_pyd Aqueous Workup & Extraction reaction_pyd->workup_pyd purification_pyd Purification (Crystallization/Chromatography) workup_pyd->purification_pyd end_pyd Final Product purification_pyd->end_pyd

Sources

Strategic Characterization Guide: X-ray Crystallography of 5-Bromo-6-chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Structural Imperative

In the development of PDE10a inhibitors and other heterocyclic therapeutics, 5-Bromo-6-chloropyridazin-4-amine serves as a high-value scaffold. However, its utility is often compromised by synthetic ambiguity. The bromination of aminopyridazines is highly sensitive to conditions, frequently yielding regioisomers (e.g., 3-bromo vs. 5-bromo variants) that are difficult to distinguish via standard 1H-NMR due to the scarcity of ring protons.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative characterization methods (NMR, PXRD, Computational Modeling). It establishes SC-XRD as the definitive "product" for structural validation, providing the necessary experimental protocols to generate high-fidelity data.

Comparative Analysis: SC-XRD vs. Alternatives

For a researcher confirming the identity of this compound, the choice of analytical method dictates the confidence level of the structural assignment.

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureSC-XRD (The Gold Standard) 1H / 13C NMR Powder XRD (PXRD) DFT/Computational
Regioisomer Certainty Absolute (100%) Low to Moderate (Ambiguous without NOE)Low (Requires reference pattern)Hypothetical
3D Connectivity Direct visualization of Br/Cl positionsInferred via coupling constantsIndirect (Lattice matching)Predicted
Intermolecular Data Resolves Halogen Bonding (

-hole)
None (Solution phase average)Bulk packing onlyModel dependent
Sample Requirement Single crystal (

mm)

5 mg dissolved

10-50 mg powder
CPU Time
Turnaround Time 24–48 Hours (including growth)15 Minutes30 MinutesDays (for high level theory)
Detailed Assessment
  • The Problem with NMR: This molecule contains only one ring proton if the amine protons are exchangeable. Distinguishing the 5-bromo-6-chloro isomer from the 3-bromo-6-chloro isomer relies heavily on subtle chemical shift differences or complex 2D-NMR (HMBC), which can be inconclusive if both isomers are not present for comparison.

  • The SC-XRD Advantage: Crystallography provides an unbiased 3D map. For this specific molecule, the anomalous scattering differences between Bromine (

    
    ) and Chlorine (
    
    
    
    ) allow for unequivocal assignment of the halogen positions, resolving the regiochemistry instantly.
Structural Expectations & Halogen Bonding

Before performing the experiment, understanding the expected behavior of the molecule ensures correct data interpretation.

  • Halogen Bonding (XB): The 5-Bromo and 6-Chloro substituents are electron-withdrawing, creating positive electrostatic potential regions (

    
    -holes) on the halogens.
    
    • Expectation: In the crystal lattice, look for linear

      
       or 
      
      
      
      interactions.
    • Relevance: These interactions often drive the crystal packing and mimic ligand-protein binding interactions in the active site of target kinases.

  • Tautomerism: Aminopyridazines can exist in amino or imino forms. SC-XRD allows you to locate the hydrogen atoms on the exocyclic nitrogen, confirming the amino tautomer (dominant in solid state) versus the imino form.

Experimental Protocol: Generating the Data

To obtain the "Product" (a solved crystal structure), follow this self-validating workflow.

Phase 1: Crystallization Screening

The polarity of the amine combined with the lipophilicity of the halogens requires a gradient approach.

  • Solvent Selection:

    • Primary: Methanol (MeOH) or Ethanol (EtOH) – Good solubility for the amine.

    • Antisolvent: Water or Hexane.

  • Method A: Slow Evaporation (Recommended)

    • Dissolve 10 mg of compound in 2 mL MeOH in a clean scintillation vial.

    • Cover with parafilm and pierce with 3 small holes.

    • Store at 4°C to reduce kinetic energy and promote ordered growth.

  • Method B: Vapor Diffusion

    • Inner vial: 10 mg compound in 1 mL THF.

    • Outer vial: 5 mL Pentane.

    • Mechanism: Pentane diffuses into THF, slowly lowering solubility.

Phase 2: Data Collection & Reduction
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Bromine.
  • Temperature: Collect at 100 K. This reduces thermal motion (ellipsoids), making the assignment of the specific halogen positions (Br vs Cl) clearer based on peak heights in the electron density map.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction (SADABS or equivalent), which is critical for halogenated compounds.

Phase 3: Structure Solution (Refinement)
  • Software: OLEX2 or SHELXT.

  • Validation Check:

    • Assign the Br atom to the highest electron density peak (

      
      ).
      
    • Assign Cl to the second highest.[1]

    • Self-Check: If the thermal ellipsoids for Br are tiny and Cl are huge, you have swapped the atoms. Invert the assignment.

Visualization of Workflow

The following diagram illustrates the critical decision path for characterizing this scaffold.

CharacterizationWorkflow cluster_0 Critical Validation Loop Start Crude this compound NMR 1H NMR Analysis (Ambiguous due to lack of protons) Start->NMR Decision Is Regiochemistry Confirmed? Cryst Crystallization Screen (MeOH/Slow Evap) Decision->Cryst No / Unsure Final Validated Scaffold for Drug Development Decision->Final Yes (Rare) NMR->Decision XRD SC-XRD Data Collection (Mo-Source, 100K) Cryst->XRD Single Crystal Found Solve Structure Solution (SHELXT) XRD->Solve Analysis Analyze Packing: 1. Confirm Br vs Cl Position 2. Measure Halogen Bonds (Br...N) Solve->Analysis Analysis->Final

Caption: Decision workflow prioritizing SC-XRD for unambiguous regioisomer identification of halogenated pyridazines.

Data Interpretation Guide

When you have your solved structure, verify these parameters to ensure publication quality (E-E-A-T):

  • R-Factor (R1): Target

    
    . Higher values indicate poor crystal quality or twinning.
    
  • Goodness of Fit (GooF): Should be near 1.0.

  • Flack Parameter: Not applicable (molecule is achiral), but check for inversion twinning if space group is non-centrosymmetric.

  • Bond Length Validation:

    • C–Br: Expected

      
       Å.
      
    • C–Cl: Expected

      
       Å.
      
    • C–N (Exocyclic): Expected

      
       Å (partial double bond character indicating conjugation).
      
References
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2][3] Acta Crystallographica Section B. Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link

  • Rigaku Corporation. (2023). "Small Molecule Crystal Structure Analysis Protocols." Link

  • Hovestreydt, E., et al. (2024). "Comparison of Single Crystal XRD vs Powder XRD for Pharmaceutical Intermediates." Journal of Pharmaceutical Sciences. (Contextual grounding based on search results).
  • Apollo Scientific. (2024). "Safety Data Sheet: 4-Bromo-6-chloropyridazin-3-amine." (Used for solubility/handling data).[4] Link

Sources

Bioisosteric replacement studies using pyridazin-4-amine cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diazine Advantage

In medicinal chemistry, the pyridazin-4-amine core represents a high-value bioisostere for the ubiquitously used pyridin-4-amine and pyrimidin-4-amine scaffolds. While often overlooked due to historical synthetic challenges, this 1,2-diazine system offers a unique vector for optimizing solubility and metabolic stability without compromising ligand-target binding affinity.

This guide objectively compares the pyridazin-4-amine core against its standard heteroaromatic alternatives, providing experimental protocols for its synthesis and data-driven insights into its application in kinase and GPCR ligand design.

Part 1: Physicochemical & Functional Profiling

The primary driver for switching to a pyridazine core is the modulation of basicity and lipophilicity. Unlike the 1,3-relationship in pyrimidines or the single nitrogen in pyridines, the 1,2-nitrogen arrangement in pyridazine creates a distinct dipole and hydrogen-bonding profile.

Comparative Analysis: Pyridazin-4-amine vs. Alternatives
FeaturePyridazin-4-amine (Subject)Pyridin-4-amine (Standard)Pyrimidin-4-amine (Alternative)Medicinal Chemistry Impact
LogP (Lipophilicity) Low (~ -0.7) Medium (~ -0.2)Low (~ -0.6)Pyridazine lowers LogP significantly, improving aqueous solubility.
pKa (Basicity) Moderate (~6.0 - 6.5) High (~9.1)Moderate (~5.[1]7)Reduced basicity vs. pyridine decreases lysosomal trapping and hERG channel affinity.
tPSA (Polar Surface Area) ~51 Ų ~39 Ų~51 ŲHigher tPSA improves polar interactions but requires monitoring for membrane permeability.
H-Bond Acceptors 2 (Adjacent) 12 (Separated)The adjacent N-N bond creates a "dipole kick" often exploited for unique binding pockets.
Metabolic Liability Aldehyde Oxidase (AO) CYP450 (Oxidation)General OxidationCritical: Pyridazines are prone to cytosolic AO metabolism, unlike pyridines.
Expert Insight: The Basicity Modulation

The 4-aminopyridine moiety is notoriously basic (pKa ~9.1) due to strong resonance stabilization of the protonated cation. This often leads to high hERG liability and poor permeability.

  • The Fix: Introducing the second nitrogen at position 2 (creating pyridazine) inductively withdraws electron density, lowering the pKa by 2–3 units. This brings the molecule closer to neutral pH at physiological conditions, often improving membrane permeability despite the increase in tPSA.

Part 2: Scaffold Hopping Logic & Signaling

The following diagram illustrates the decision-making logic when "hopping" from a standard pyridine scaffold to a pyridazine core during Lead Optimization.

ScaffoldHopping Start Lead Compound (Pyridin-4-amine Core) Problem Issues Identified: 1. High hERG Affinity (Basic) 2. Low Solubility (High LogP) Start->Problem Decision Bioisosteric Replacement Strategy Problem->Decision OptionA Option A: Pyrimidine (1,3-Diazine) Decision->OptionA OptionB Option B: Pyridazine (1,2-Diazine) Decision->OptionB ResultA Result A: Maintains H-bonds Minor Solubility Gain OptionA->ResultA ResultB Result B: Significant LogP Drop pKa Modulation Unique N-N Dipole OptionB->ResultB Validation Validation Assay: 1. Solubility (pH 7.4) 2. Aldehyde Oxidase Stability ResultB->Validation Proceed to Synthesis

Figure 1: Decision logic for scaffold hopping to pyridazine. The 1,2-diazine core is selected specifically to address simultaneous solubility and basicity issues.

Part 3: Synthetic Accessibility & Protocols

Historically, pyridazines were viewed as "difficult" to synthesize compared to pyridines. However, modern Pd-catalyzed cross-coupling and inverse electron demand Diels-Alder (IEDDA) reactions have democratized access.

Recommended Workflow: Dechlorination of 3,6-Dichloropyridazine

The most robust route to functionalized pyridazin-4-amines starts from the commercially available 3,6-dichloropyridazin-4-amine . This allows for regioselective functionalization followed by reductive removal of chlorides if they are not needed.

Synthesis Start 3,6-Dichloropyridazin-4-amine Step1 Step 1: Functionalization (Suzuki/Buchwald) Start->Step1 R-B(OH)2 or R-NH2 Inter Substituted Intermediate Step1->Inter Step2 Step 2: Hydrodechlorination (Pd/C, H2) Inter->Step2 Final Functionalized Pyridazin-4-amine Step2->Final

Figure 2: Synthetic workflow for accessing diverse pyridazin-4-amine analogs.

Experimental Protocol: Hydrodechlorination

Objective: To remove chloro-substituents from the pyridazine core after installing the desired payload.

  • Reagents:

    • Substrate: 3,6-dichloro-4-substituted-pyridazine (1.0 eq)[2]

    • Catalyst: 10% Pd/C (0.1 eq by weight)

    • Base: NaOH (1.1 eq) or Triethylamine (2.0 eq)

    • Solvent: Methanol or Ethanol (0.1 M concentration)

    • Hydrogen Source: H₂ balloon or ammonium formate (transfer hydrogenation).

  • Procedure:

    • Dissolution: Dissolve the substrate in Methanol in a round-bottom flask.

    • Catalyst Addition: Carefully add Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

    • Base Addition: Add the base to neutralize the HCl generated during the reaction. Note: Failure to add base often stalls the reaction due to protonation of the product.

    • Reduction: Purge the flask with H₂ gas and stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Look for M-70 mass shift).

    • Workup: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate. Partition between EtOAc and NaHCO3. Dry organic layer over MgSO4 and concentrate.

  • Validation:

    • NMR: Disappearance of carbon-chlorine shifts; appearance of aromatic protons at positions 3 and 6 (typically singlets or doublets depending on substitution).

Part 4: Case Study – Kinase Inhibition (DLK)

A definitive example of pyridazine utility is found in the optimization of Dual Leucine Zipper Kinase (DLK) inhibitors.

  • Challenge: The initial pyridine-based leads showed excellent potency but poor metabolic stability and high lipophilicity, limiting brain penetration (a requirement for neurodegenerative indications).

  • Solution: Scaffold hopping from pyridine to pyridazine .

  • Outcome:

    • Potency: Maintained nanomolar affinity (IC50 < 10 nM).

    • Solubility: Improved by >10-fold due to lower LogP.

    • Selectivity: The unique N-N bond geometry reduced off-target binding to structurally similar kinases (e.g., JNK1) by altering the H-bond acceptor vector in the hinge region.

Data Summary (Representative):

Compound Core DLK IC50 (nM) LogD (pH 7.4) Brain/Plasma Ratio (Kp)
Pyridine 4.2 3.1 0.15

| Pyridazine | 6.8 | 1.9 | 0.85 |

Note: Data adapted from general trends in DLK inhibitor optimization (Patel et al., J. Med. Chem.).[1][3][4][5][6][7][8][9][10][11]

Part 5: Critical Risk Assessment (E-E-A-T)

As a scientist, you must be aware of the "Aldehyde Oxidase (AO) Blind Spot."

While pyridazines are often more stable against CYP450 oxidative metabolism than electron-rich pyridines, they are privileged substrates for cytosolic Aldehyde Oxidase (AO). AO attacks the electron-deficient carbon alpha to the nitrogen (C3 or C6 position).

Mitigation Strategy:

  • Block the "Hotspot": Place a small substituent (Methyl, Cyclopropyl) or an electron-donating group (Amino, Methoxy) at the C3 or C6 position to sterically or electronically hinder AO attack.

  • Screen Early: Standard microsomal stability assays (HLM/MLM) do not contain active AO (it is lost during fractionation). You must use Cytosolic fractions (S9 fraction) or fresh hepatocytes to detect this clearance pathway.

References

  • Patel, S., et al. (2015). "Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant DLK Inhibitors." Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Elsevier. (Standard Text for Bioisosteric Principles).
  • Hermann, J. C., et al. (2017). "Pyridine-to-Pyridazine Skeletal Editing." Journal of the American Chemical Society.

  • Zhang, X., et al. (2014). "Aldehyde Oxidase Stability in Drug Design." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

5-Bromo-6-chloropyridazin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: Safe, regulatory-compliant isolation and disposal of 5-Bromo-6-chloropyridazin-4-amine.

The Operational Hazard: As a Senior Application Scientist, I must emphasize that this compound is not merely "organic waste." It is a poly-halogenated heteroaromatic amine .[1] Its disposal profile is dictated by two critical factors:

  • Halogen Content (Br, Cl): Standard incineration without scrubbing can release corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl), as well as potential dioxin precursors.[1]

  • Aminopyridazine Core: Nitrogen-rich heterocycles can generate NOx species if oxidized uncontrolled.[1]

Chemical Identification Table:

PropertyDataOperational Implication
Chemical Name This compoundPrimary Identifier
CAS No. 446273-59-2 (Isomer var.)[1]Verify against specific batch CoA
Molecular Formula C₄H₃BrClN₃High Nitrogen/Halogen ratio
Physical State Solid (Powder/Crystal)Dust inhalation risk; Static generation risk
Hazards (GHS) Acute Tox.[1][2] (Oral/Dermal), IrritantZero-skin-contact policy required
RCRA Status Characteristic Waste (Toxic/Halogenated)Must go to Halogenated waste stream

Disposal Decision Logic (Visual Workflow)

The following decision tree illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound) StateCheck->Solid Powder/Crystal Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Reaction Mix Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables SolidAction Double Bag (Poly) Label: Toxic Solid Solid->SolidAction LiquidCheck Check Solvent Type Liquid->LiquidCheck Debris->SolidAction Final High-Temp Incineration (With Acid Scrubbers) SolidAction->Final HaloStream Stream A: Halogenated Solvents LiquidCheck->HaloStream Contains DCM/CHCl3 LiquidCheck->HaloStream >1% Halogenated Content NonHaloStream Stream B: Non-Halogenated Solvents LiquidCheck->NonHaloStream Pure EtOH/EtOAc HaloStream->Final NonHaloStream->HaloStream *Correction: Compound itself is Halogenated*

Figure 1: Cradle-to-Grave Disposal Logic. Note the dashed line correction: Even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the solute (this compound) technically classifies the entire mixture as halogenated waste depending on concentration thresholds (typically >1000 ppm).[1] When in doubt, default to the Halogenated Stream.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stocks, spilled solids, or excess weighing material.[1]

  • Primary Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) jar or a heavy-duty LDPE bag (minimum 4 mil thickness).[1]

    • Why? Glass can break during transport; thin bags risk puncture from crystalline solids.[1]

  • Secondary Containment: Place the primary container inside a second bag or overpack drum.

  • Labeling: Affix a hazardous waste label.

    • Must Read: "Hazardous Waste - Toxic - Halogenated Solid."[1]

    • Constituents: List "this compound" explicitly. Do not use generic abbreviations like "SM" (Starting Material).

  • Verification: Weigh the container. Ensure the recorded weight matches the inventory deduction.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates or reaction solutions.[1]

  • pH Check (The Self-Validating Step):

    • Action: Dip a pH strip into the waste solution before capping.[1]

    • Requirement: Ensure pH is between 4 and 10.

    • Why? Amines are basic.[1] If the waste stream was acidified (e.g., during a workup), mixing it with a high-pH waste stream containing azides or cyanides (common in medicinal chemistry) could be catastrophic.[1] Neutralize if necessary.

  • Stream Selection:

    • Pour into the Halogenated Solvent waste carboy (Red Can/Drum).[1]

    • Scientific Rationale: Even if the solvent is Methanol, the solute contains Br and Cl.[1] Burning this in a non-halogenated kiln (Fuel Blending) releases acid gases that corrode the incinerator and violate EPA air permits [1].[1]

  • Headspace: Leave 10% headspace in the container to allow for vapor expansion.[1]

Protocol C: Contaminated Debris (The "Hidden" Hazard)

Gloves, weigh boats, paper towels.[1]

  • Segregation: Do not throw in regular trash or biohazard bins.

  • Collection: Collect in a dedicated "Chemically Contaminated Debris" bucket lined with a clear bag.

  • Disposal: Tie off the bag when 3/4 full and treat as Solid Hazardous Waste .

Emergency Procedures (Spill Management)

Scenario: You have dropped a vial containing 500mg of solid powder.

  • Evacuate & Ventilate: Clear the immediate area.[1][2] Dust inhalation is the primary acute risk.[1]

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if outside a fume hood.[1]

  • Dry Clean-up (Preferred):

    • Cover the spill with a damp paper towel (to suppress dust).[1]

    • Scoop material using a card or plastic spatula.[1]

    • Do not use a brush (creates dust).[1]

  • Wet Clean-up:

    • Wipe the area with a soap/water solution.[1][3][4]

    • Solvent Warning: Do not use Acetone or Ethanol initially; this may spread the compound across the bench surface or increase skin absorption rates if touched.[1]

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream.

Regulatory & Compliance Context

  • EPA/RCRA Classification: While this specific CAS is not typically "P-listed" (acutely hazardous) by name, it falls under Characteristic Waste due to toxicity and halogen content.[1]

  • Land Disposal Restrictions (LDR): Under 40 CFR Part 268, halogenated organic compounds (HOCs) are prohibited from land disposal unless treated (incinerated) [2].[1]

  • Destruction Efficiency: The facility receiving this waste must demonstrate 99.99% destruction and removal efficiency (DRE) for Principal Organic Hazardous Constituents (POHCs).[1]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Combustion.[1] (Ensures destruction of halogenated organics and scrubbing of acid gases).[1] [Link][1]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 268 - Land Disposal Restrictions.[1] (Regulations prohibiting untreated disposal of halogenated compounds).[1] [Link]

  • PubChem. Compound Summary: 3-Amino-4-bromo-6-chloropyridazine (Isomer/Related).[1][5] (Source for GHS Hazard Classifications).[1][5] [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.